CAY10654
Overview
Description
CAY10654 is a synthetic analog of natural N-acylated-L-homoserine lactones, which are used by the gram-negative pathogen Pseudomonas aeruginosa in quorum sensing to modulate transcriptional activators, including LasR, and regulate the expression of virulence factors. This compound is known for its immunosuppressive properties without inducing LasR .
Mechanism of Action
CAY10654, also known as N1-(5-chloro-2-hydroxyphenyl)-N3-octylmalonamide or N’-(5-chloro-2-hydroxyphenyl)-N-octylpropanediamide, is a synthetic analog of natural AHLs (N-acylated-L-homoserine lactones) that has been studied for its immunosuppressive properties .
Target of Action
The primary target of this compound is the host immune system, specifically the peripheral blood leukocytes . The compound acts on these cells to suppress their proliferation, thereby modulating the immune response .
Mode of Action
This compound interacts with its targets by inhibiting the proliferation of mouse peripheral blood leukocytes .
Biochemical Pathways
The compound’s action affects the quorum sensing pathway of Pseudomonas aeruginosa, a gram-negative pathogen . By suppressing host immunity without inducing LasR, this compound disrupts the pathogen’s ability to modulate transcriptional activators and regulate the expression of virulence factors .
Pharmacokinetics
The compound is known to be soluble in dmf (20 mg/ml), dmso (10 mg/ml), and ethanol (5 mg/ml), which may influence its bioavailability .
Result of Action
The result of this compound’s action is the suppression of host immunity, specifically the inhibition of the proliferation of mouse peripheral blood leukocytes . This effect occurs without concurrent cytotoxicity .
Action Environment
The compound’s stability and efficacy may be affected by factors such as temperature, pH, and the presence of other substances .
Preparation Methods
CAY10654 can be synthesized from propanoic acid, 3-(octylamino)-3-oxo- and 2-amino-4-chlorophenol. The reaction involves the use of 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride and triethylamine in 1,4-dioxane and water at 20°C for 16 hours . The compound is then purified to achieve a purity of ≥98% .
Chemical Reactions Analysis
CAY10654 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction can occur under various conditions, often involving halogenated compounds or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
CAY10654 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the effects of synthetic analogs of natural N-acylated-L-homoserine lactones.
Biology: Investigated for its role in quorum sensing and its effects on bacterial communication and virulence.
Medicine: Explored for its immunosuppressive properties, particularly in the context of infectious diseases and inflammation.
Industry: Potential applications in the development of new antimicrobial agents and immunosuppressive drugs
Comparison with Similar Compounds
CAY10654 is unique in its ability to suppress host immunity without inducing LasR. Similar compounds include other synthetic analogs of natural N-acylated-L-homoserine lactones, such as N-(3-oxododecanoyl)-L-homoserine lactone. these compounds often induce LasR, making this compound distinct in its mechanism of action .
Properties
IUPAC Name |
N'-(5-chloro-2-hydroxyphenyl)-N-octylpropanediamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN2O3/c1-2-3-4-5-6-7-10-19-16(22)12-17(23)20-14-11-13(18)8-9-15(14)21/h8-9,11,21H,2-7,10,12H2,1H3,(H,19,22)(H,20,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VATFNKWOWBWJKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCNC(=O)CC(=O)NC1=C(C=CC(=C1)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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